molecular formula C10H6FNO B7901110 6-Fluoroisoquinoline-5-carbaldehyde

6-Fluoroisoquinoline-5-carbaldehyde

Cat. No.: B7901110
M. Wt: 175.16 g/mol
InChI Key: GDZKUAWHDNPVIP-UHFFFAOYSA-N
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Description

6-Fluoroisoquinoline-5-carbaldehyde is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are widely found in naturally occurring alkaloids.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoroisoquinoline-5-carbaldehyde typically involves the introduction of a fluorine atom into the isoquinoline ring. One common method is the direct fluorination of isoquinoline derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). Another approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring .

Industrial Production Methods: Industrial production of fluorinated isoquinolines often employs transition metal-catalyzed reactions to achieve high yields and regioselectivity. Methods such as palladium-catalyzed cross-coupling reactions and copper-catalyzed fluorination are commonly used. These methods allow for the efficient incorporation of fluorine atoms into the isoquinoline ring under mild conditions .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoroisoquinoline-5-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 6-Fluoroisoquinoline-5-carbaldehyde largely depends on its interaction with biological targets. The fluorine atom can enhance the compound’s binding affinity to enzymes and receptors by increasing its lipophilicity and altering its electronic properties. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .

Comparison with Similar Compounds

Uniqueness: 6-Fluoroisoquinoline-5-carbaldehyde is unique due to the specific positioning of the fluorine atom and the aldehyde group, which confer distinct reactivity and biological properties. This makes it a valuable compound for targeted synthetic and biological applications .

Properties

IUPAC Name

6-fluoroisoquinoline-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO/c11-10-2-1-7-5-12-4-3-8(7)9(10)6-13/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDZKUAWHDNPVIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=NC=C2)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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